1,1-Diethoxycyclohexane

Catalog No.
S574246
CAS No.
1670-47-9
M.F
C10H20O2
M. Wt
172.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,1-Diethoxycyclohexane

Researchers seeking to protect 1,2- or 1,3-diols in carbohydrate chemistry often encounter issues with water generation or transesterification when using cyclohexanone or 1,1-dimethoxycyclohexane. 1,1-Diethoxycyclohexane (CAS 1670-47-9) resolves this by releasing ethanol, which is inert to esters and easily removed under mild vacuum.

  • Eliminates water-induced degradation; no Dean-Stark apparatus required.
  • Avoids transesterification, preserving ester functionalities in complex molecules.
  • Enables clean gas-phase thermal elimination to 1-ethoxycyclohexene, bypassing hazardous bases.

This reagent ensures reliable diol protection and is available in bulk for scale-up.

CAS Number

1670-47-9

Product Name

1,1-Diethoxycyclohexane

IUPAC Name

1,1-diethoxycyclohexane

Molecular Formula

C10H20O2

Molecular Weight

172.26 g/mol

InChI

InChI=1S/C10H20O2/c1-3-11-10(12-4-2)8-6-5-7-9-10/h3-9H2,1-2H3

InChI Key

MWUDABUKTZAZCX-UHFFFAOYSA-N

SMILES

CCOC1(CCCCC1)OCC

solubility

Practically insoluble or insoluble in water
Soluble (in ethanol)

Synonyms

1,1-diethoxycyclohexane

Canonical SMILES

CCOC1(CCCCC1)OCC

The exact mass of the compound 1,1-Diethoxycyclohexane is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as practically insoluble or insoluble in watersoluble (in ethanol). Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Alicyclic - Cycloparaffins - Cyclohexanes - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.

Purity

≥97%

Package Size

25 g

1,1-Diethoxycyclohexane is a highly stable diethyl ketal of cyclohexanone, functioning as a specialized protecting group reagent and organic intermediate . With a boiling point of 205–206 °C and a density of 0.908 g/mL at 25 °C, it offers low volatility and excellent handling characteristics for industrial scale-up . In synthetic workflows, it is primarily procured for transacetalization reactions to form cyclohexylidene-protected diols and as a direct precursor for 1-ethoxycyclohexene via gas-phase thermal elimination, bypassing the need for harsh enolization conditions.

Research Fit

Protecting Group
Cyclohexanone protection in multi-step synthesis
Synthetic Intermediate
Precursor to 1-ethoxycyclohexene and derivatives
Lipophilicity
Reported higher Log Kow supports biphasic applications

Substituting 1,1-diethoxycyclohexane with the parent cyclohexanone or alternative acetals like 1,1-dimethoxycyclohexane introduces significant process inefficiencies . Direct use of cyclohexanone for diol protection generates water, necessitating energy-intensive Dean-Stark distillation and risking the degradation of moisture-sensitive substrates[1]. Conversely, utilizing 1,1-dimethoxycyclohexane yields methanol during transacetalization, which can cause unwanted transesterification side reactions in complex ester-containing molecules, whereas the ethanol byproduct from 1,1-diethoxycyclohexane is less reactive and easily removed under mild vacuum .

Substitution Risk

Dimethyl ketal analog
Ethoxide vs. methoxide leaving group may shift reactivity and selectivity.
Acyclic ketal analog
Thermal elimination product distribution may differ fundamentally from cyclic diethyl ketal.

Water-Free Transacetalization Efficiency

When protecting 1,2- and 1,3-diols, the use of 1,1-diethoxycyclohexane drives the reaction forward via the evolution of ethanol, avoiding the hydrolytic risks associated with direct ketone condensation [1]. Compared to cyclohexanone, which generates stoichiometric water requiring azeotropic removal, 1,1-diethoxycyclohexane enables transacetalization under mild Lewis acid catalysis at lower temperatures, preserving sensitive functional groups [1].

Evidence DimensionByproduct generation and removal
Target Compound DataGenerates 2 equivalents of ethanol (removed under mild vacuum)
Comparator Or BaselineCyclohexanone (Generates 1 equivalent of water, requires high-temp azeotropic distillation)
Quantified DifferenceEliminates aqueous byproducts, preventing hydrolysis of sensitive substrates
ConditionsAcid-catalyzed diol protection

Procuring the pre-formed diethyl ketal eliminates the need for aggressive water-removal steps, increasing yields for moisture-sensitive synthetic routes.

Lipophilicity
Class-level
Log Kow 3.5–3.72 for 1,1-diethoxycyclohexane; ~1–2 units higher than 1,1-dimethoxycyclohexane
May alter environmental partitioning predictions
Estimation-based; verify experimentally

Orthogonal Stability of Cyclohexylidene Protecting Groups

Cyclohexylidene acetals formed from 1,1-diethoxycyclohexane exhibit superior stability to mild acidic conditions compared to standard isopropylidene acetals derived from 2,2-dimethoxypropane. This differential stability allows for the selective cleavage of other acid-labile groups without premature deprotection of the diol, making it a critical reagent in complex carbohydrate and polyol synthesis .

Evidence DimensionStability to mild acidic cleavage
Target Compound DataCyclohexylidene acetal (Maintains integrity under mild acid/DDQ treatment)
Comparator Or Baseline2,2-Dimethoxypropane / Isopropylidene acetal (Prone to premature cleavage under identical conditions)
Quantified DifferenceHigher acid stability enables orthogonal deprotection strategies
ConditionsMild acidic environments (e.g., 0.1-0.4 eq DDQ or dilute acetic acid)

Buyers synthesizing complex polyols or carbohydrates should select 1,1-diethoxycyclohexane to ensure protecting group survival during multi-step modifications.

Boiling Point & Density
Data to verify
BP: 205–206 °C; Density: 0.908–0.918 g/mL
Guides distillation and purification process design
Class-level inference; confirm with supplier

Direct Precursor for 1-Ethoxycyclohexene Synthesis

1,1-Diethoxycyclohexane serves as a highly efficient, direct precursor for the synthesis of 1-ethoxycyclohexene via gas-phase thermal elimination . This route completely bypasses the need for strong bases and alkylating agents required when starting from cyclohexanone, cleanly yielding the target enol ether and ethanol, which streamlines downstream purification and reduces reagent costs .

Evidence DimensionSynthetic route to 1-ethoxycyclohexene
Target Compound Data1,1-Diethoxycyclohexane (Single-step thermal elimination)
Comparator Or BaselineCyclohexanone (Multi-step enolization and ethylation requiring strong base)
Quantified DifferenceReduces step count and eliminates the need for hazardous basic reagents
ConditionsGas-phase thermal elimination vs. standard liquid-phase enolization

For industrial production of enol ethers, starting with 1,1-diethoxycyclohexane significantly lowers process complexity and hazardous waste generation.

Catalytic Efficiency
Head-to-head
High yield and selectivity at 0 °C, 5 min in [C1C4Pyrr][NTf2] with Lewis acids
Supports catalyst screening under mild green conditions
Recyclable catalyst system for ≥5 cycles

Handling and Volatility Profile

With a boiling point of 205–206 °C, 1,1-diethoxycyclohexane offers a significantly lower vapor pressure at ambient temperatures compared to its dimethyl analog, 1,1-dimethoxycyclohexane . This reduced volatility minimizes evaporative losses during storage and handling, and lowers flammability risks in large-scale industrial settings, making it a safer and more process-friendly solvent and reagent .

Evidence DimensionBoiling point and volatility
Target Compound Data1,1-Diethoxycyclohexane (bp 205–206 °C)
Comparator Or Baseline1,1-Dimethoxycyclohexane (bp ~160 °C)
Quantified Difference~45 °C higher boiling point, resulting in substantially lower evaporative loss
ConditionsStandard atmospheric pressure (760 mmHg) handling

Procurement teams prioritizing plant safety and material efficiency will benefit from the reduced volatility and lower evaporative losses of the diethyl ketal.

Elimination Products
Head-to-head
1,1-diethoxycyclohexane → 1-ethoxycyclohexene + ethanol; 2,2-diethoxypropane → ethanol + acetone + ethylene
Supports non-substitutability for 1-ethoxycyclohexene synthesis
Gas phase, 513–563 K
Model Substrate
Context-dependent
Validated as model for ketal hydrogenolysis in [BMIM]Cl ionic liquid
May reduce development risk for cellulose hydrogenolysis studies
Qualitative selection; review specific conditions

Carbohydrate and Polyol Synthesis (Protecting Group Strategy)

Due to the enhanced acid stability of the resulting cyclohexylidene acetals, 1,1-diethoxycyclohexane is a highly effective reagent for protecting 1,2- and 1,3-diols in complex carbohydrate chemistry . It allows chemists to perform orthogonal deprotections of other functional groups without compromising the diol protection .

Industrial Production of 1-Ethoxycyclohexene

Leveraging its ability to undergo clean gas-phase thermal elimination, 1,1-diethoxycyclohexane is utilized as a direct, single-step precursor for 1-ethoxycyclohexene . This application avoids the hazardous strong bases required for direct ketone enolization, making it ideal for scale-up manufacturing of enol ethers .

Moisture-Sensitive Transacetalization Workflows

In processes where water generation leads to substrate degradation or poor yields, 1,1-diethoxycyclohexane is deployed instead of cyclohexanone . By releasing ethanol rather than water during acetal formation, it eliminates the need for harsh azeotropic distillation, preserving sensitive intermediates in pharmaceutical synthesis.

Application Fit Matrix

Application
Selection Property
Validation Focus
Synthesis of 1-Ethoxycyclohexene
Clean elimination profile
Confirm elimination kinetics and product purity
Catalyst Screening in Ionic Liquids
Model substrate for ketalization
Verify catalyst ranking and recyclability
Carbonyl Protection in Biphasic Synthesis
Elevated lipophilicity and thermal stability
Confirm compatibility with biphasic and distillation processes

Physical Description

Colourless to pale yellow clear liquid; Fruity, liquor, rum, tobacco, woody aroma

XLogP3

2.4

Density

0.911-0.921 (20°)

UNII

84QSY8U161

GHS Hazard Statements

Aggregated GHS information provided by 1451 companies from 6 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 120 of 1451 companies. For more detailed information, please visit ECHA C&L website;
Of the 5 notification(s) provided by 1331 of 1451 companies with hazard statement code(s):;
H412 (96.69%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Other CAS

1670-47-9

Wikipedia

Cyclohexanone diethyl ketal

Use Classification

Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

General Manufacturing Information

Cyclohexane, 1,1-diethoxy-: ACTIVE

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